molecular formula C23H24FN3O3 B2524739 N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1189909-35-0

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

Cat. No.: B2524739
CAS No.: 1189909-35-0
M. Wt: 409.461
InChI Key: WOPVNTWECKPOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Properties

One study explored the synthesis of potential antimicrobial and antiviral drugs, including a derivative of "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine". This compound, featuring a 1,2,4-oxadiazole moiety and modifications on the quinolin-4-one scaffold, demonstrated potential for significant biological activity, as predicted through molecular docking studies. The research underscores the compound's promise in combating microbial and viral infections, attributing its efficacy to the structural modifications and the inherent properties of the fluoroquinolone core (Vaksler et al., 2023).

CCR4 Antagonists for Anti-inflammatory Applications

A related study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists by altering the compound's pyrrolidine moiety. This modification led to the creation of a compound with significant human/mouse chemotaxis inhibition. The modified compound showed promising anti-inflammatory activity in a murine model of acute dermatitis, demonstrating the therapeutic potential of "this compound" derivatives in treating inflammatory conditions (Yokoyama et al., 2009).

Chemosensor for Zinc Ions

Another application involves the synthesis of a chemosensor based on the quinoline skeleton, capable of monitoring zinc ions in living cells and aqueous solutions. The sensor, designed with a quinoline fluorophore and a pyridinylmethylamino ethanol as the binding site, demonstrated significant fluorescence enhancement in the presence of zinc ions. This chemosensor's ability to detect and quantify zinc ions in biological and environmental samples highlights the versatility of "this compound" derivatives in analytical chemistry (Park et al., 2015).

Properties

IUPAC Name

[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-29-16-7-9-20(21(13-16)30-2)26-22-17-12-15(24)6-8-19(17)25-14-18(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVNTWECKPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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